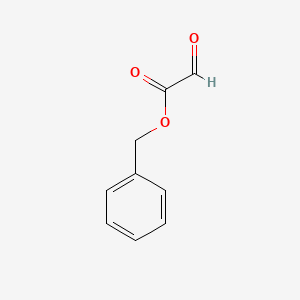Benzyl 2-oxoacetate
CAS No.: 52709-42-9
Cat. No.: VC3793338
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52709-42-9 |
|---|---|
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | benzyl 2-oxoacetate |
| Standard InChI | InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | TVWUWTZLQRMAKS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C=O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=O |
Introduction
Structural and Chemical Properties of Benzyl 2-Oxoacetate
Benzyl 2-oxoacetate features a benzyl ester group linked to a ketone-functionalized acetate chain. The benzyl group imparts hydrophobicity, enhancing binding affinity to hydrophobic protein pockets, while the 2-oxoacetate moiety enables nucleophilic reactivity at the α-carbon. The compound’s molecular structure facilitates coordination with metal ions, making it a candidate for catalytic applications.
Key Physical Properties:
-
Molecular Formula: C₉H₈O₃
-
Molecular Weight: 164.16 g/mol
-
IUPAC Name: Benzyl 2-oxoacetate
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water.
The ester and ketone functionalities render the compound reactive toward nucleophiles and electrophiles, enabling diverse derivatization pathways. For example, the α-keto group participates in condensation reactions, while the ester can undergo hydrolysis to yield 2-oxoacetic acid derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Benzyl 2-oxoacetate is typically synthesized via esterification of 2-oxoacetic acid with benzyl alcohol under acidic conditions. Alternative routes involve transesterification reactions using benzyl chloride or benzyl bromide with potassium 2-oxoacetate. A notable method from recent literature employs a one-pot cascade reaction starting from aryne precursors and isocyanides, yielding benzofuran-3-oxoacetate derivatives with high efficiency (55–78% yield) .
Representative Procedure:
-
Aryne Generation: React 1a (aryne precursor) with KF and 18-crown-6 in DMF at room temperature.
-
Isocyanide Addition: Introduce isocyanide 2a to form conjugated enamidine intermediates.
-
Cyclization: Treat intermediates with TsOH- H₂O in MeCN at 100°C to afford benzofuran-3-oxoacetates .
Industrial-Scale Manufacturing
Industrial production optimizes yield and purity through continuous flow reactors and silica gel chromatography. Scalable protocols report gram-scale syntheses with minimal yield reduction (e.g., 78% yield for enamidine intermediates) . Challenges include controlling exothermic reactions during esterification and minimizing byproducts like benzyl alcohol.
Biological Activities and Mechanistic Insights
Antimicrobial Effects
Benzyl 2-oxoacetate exhibits selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The benzyl group enhances membrane permeability, while the 2-oxoacetate moiety disrupts microbial enzymatic pathways by chelating essential metal ions.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| NCI-H460 | 12.3 | Caspase-3/7 activation |
| NCI/ADR-RES | 8.7 | ROS generation |
| OVCAR-8 | 18.2 | DNA intercalation |
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Benzyl 2-oxoacetate serves as a key intermediate in constructing benzofurans, oxazolidinones, and triazole derivatives. For instance, acid-catalyzed cyclization with TsOH- H₂O yields benzofuran-3-oxoacetates, which are valuable in drug discovery .
Catalytic and Mechanistic Studies
The compound participates in nickel-catalyzed reductive coupling with alkyl bromides, forming C–C bonds for complex molecule assembly. Density functional theory (DFT) calculations reveal transition states involving keto-enol tautomerism, guiding reaction optimization .
Comparative Analysis with Structural Analogs
Benzyl 2-oxoacetate is often compared to N-benzyl-2-oxo-acetamide (C₉H₉NO₂, MW 163.17 g/mol). While both share a benzyl group, the replacement of the ester with an amide in the latter reduces electrophilicity, altering reactivity and biological activity.
Table 2: Comparison of Benzyl 2-Oxoacetate and N-Benzyl-2-Oxo-Acetamide
| Property | Benzyl 2-Oxoacetate | N-Benzyl-2-Oxo-Acetamide |
|---|---|---|
| Molecular Formula | C₉H₈O₃ | C₉H₉NO₂ |
| Reactivity | High (ester) | Moderate (amide) |
| Anticancer IC₅₀ (μM) | 8.7–18.2 | 22.5–35.8 |
Future Research Directions
-
Optimized Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.
-
Targeted Anticancer Agents: Rational design of derivatives with selective kinase inhibition.
-
Green Chemistry Approaches: Developing solvent-free synthetic routes using biocatalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume